

# Ombuoside (CAS Number: 20188-85-6): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ombuoside**, a flavonoid glycoside with the CAS number 20188-85-6, has garnered scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of **Ombuoside**, summarizing its chemical properties, and exploring its antimicrobial, antioxidant, neuroprotective, and potential anti-inflammatory effects. This document includes detailed experimental protocols for key assays, quantitative data where available, and visualizations of implicated signaling pathways to support further research and drug development efforts.

## **Chemical Properties**

**Ombuoside** (7,4'-di-O-methylquercetin-3-O-beta-rutinoside) is a flavonoid glycoside that has been isolated from various plant species, including Stevia triflora and Gynostemma pentaphyllum.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	20188-85-6	General
Molecular Formula	C29H34O16	[1]
Molecular Weight	638.57 g/mol	[1]
Appearance	Yellow powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

## **Biological Activities and Mechanisms of Action**

**Ombuoside** has demonstrated a range of biological activities in preclinical studies, suggesting its potential as a therapeutic agent.

## **Antimicrobial Activity**

**Ombuoside** has been reported to exhibit moderate antimicrobial activity against a panel of pathogenic microorganisms.

#### Quantitative Data:

While specific Minimum Inhibitory Concentration (MIC) values for purified **Ombuoside** are not readily available in the reviewed literature, a study on **Ombuoside** isolated from Stevia triflora reported "moderated activity" against the following microorganisms using the agar diffusion method.[2] Further quantitative studies are required to determine the precise MIC values.

Microorganism	Туре	Reported Activity
Corynebacterium diphtheriae	Gram-positive bacteria	Moderated
Staphylococcus aureus	Gram-positive bacteria	Moderated
Escherichia coli	Gram-negative bacteria	Moderated
Candida albicans	Yeast	Moderated



Experimental Protocol: Agar Diffusion Method

The agar diffusion method is a standard procedure for evaluating the antimicrobial activity of a compound.

- Preparation of Microbial Inoculum: Pure cultures of the test microorganisms are grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
- Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
- Application of Ombuoside: Sterile paper discs are impregnated with a known concentration
  of Ombuoside dissolved in a suitable solvent (e.g., DMSO). The discs are then placed onto
  the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves
  as a negative control.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and 30°C for 48-72 hours for yeast).
- Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

## **Antioxidant Activity**

Flavonoids are well-known for their antioxidant properties, and **Ombuoside** is no exception. It is believed to exert its antioxidant effects by scavenging free radicals.

#### Quantitative Data:

Specific IC50 values for purified **Ombuoside** in DPPH and ABTS radical scavenging assays were not found in the reviewed literature. However, extracts from plants known to contain **Ombuoside** have demonstrated significant antioxidant activity, suggesting **Ombuoside** contributes to this effect. Further studies are needed to quantify the specific antioxidant capacity of isolated **Ombuoside**.



Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for determining the free radical scavenging activity of a compound.

- Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
- Assay Procedure: Different concentrations of Ombuoside are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and the DPPH solution is also prepared.
- Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of **Ombuoside**.

## **Neuroprotective Effects**

**Ombuoside** has shown potential neuroprotective effects, with evidence suggesting its mechanism of action involves the modulation of key signaling pathways implicated in neuronal cell death.

Signaling Pathway: ERK/JNK/Caspase-3 Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, play crucial roles in neuronal survival and apoptosis. Dysregulation of these pathways is often associated with

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neurodegenerative diseases. Caspase-3 is a key executioner caspase in the apoptotic cascade.

#### Quantitative Data:

Specific quantitative data on the effect of **Ombuoside** on the phosphorylation of ERK and JNK, and the cleavage of caspase-3 in neuronal cells is not yet available in the scientific literature. Future research utilizing techniques like Western blotting is needed to quantify these effects.

Experimental Protocol: Western Blot Analysis for Phosphorylated ERK/JNK and Cleaved Caspase-3

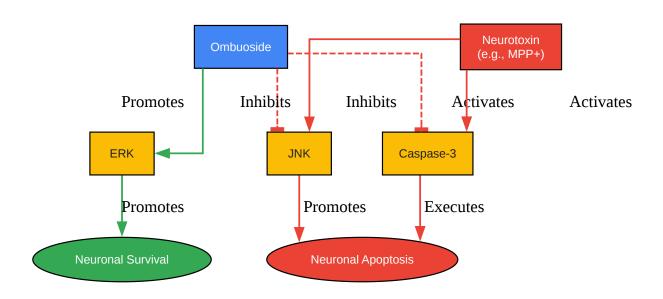
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

- Cell Culture and Treatment: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured and treated with a neurotoxin (e.g., MPP+) to induce apoptosis, with or without pre-treatment with various concentrations of **Ombuoside**.
- Protein Extraction: The cells are lysed to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
  incubated with primary antibodies specific for the phosphorylated forms of ERK and JNK,
  and the cleaved form of caspase-3. A primary antibody against a housekeeping protein (e.g.,
  β-actin or GAPDH) is used as a loading control.
- Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.



 Quantification: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels, and the level of cleaved caspase-3 is normalized to the loading control.

Signaling Pathway Visualization:



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Caption: Proposed neuroprotective signaling pathway of **Ombuoside**.

## **Potential Anti-inflammatory Activity**

Given that many flavonoids possess anti-inflammatory properties, it is plausible that **Ombuoside** may also exhibit such activity. A key mechanism of anti-inflammatory action for flavonoids is the inhibition of nitric oxide (NO) production and the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-6 (IL-6).

#### Quantitative Data:

Specific IC50 values for the inhibition of NO production, TNF- $\alpha$ , and IL-6 release by **Ombuoside** are not currently available in the scientific literature. This represents a key area for future investigation.





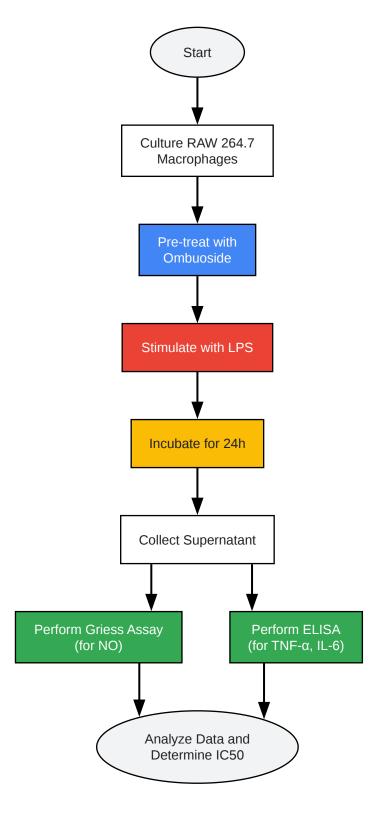


Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

- Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured and pre-treated with various concentrations of **Ombuoside** for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
- Incubation: The cells are incubated for a further 24 hours.
- Nitrite Measurement (Griess Assay): The production of NO is assessed by measuring the
  accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess
  reagent.
- Calculation and IC50 Determination: The absorbance is measured at 540 nm, and the
  concentration of nitrite is determined from a standard curve. The percentage of inhibition of
  NO production is calculated, and the IC50 value is determined.

**Experimental Workflow Visualization:** 





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Caption: Workflow for in vitro anti-inflammatory assays.



## **Isolation and Purification**

**Ombuoside** can be isolated from plant sources using various chromatographic techniques.

Experimental Protocol: Isolation from Gynostemma pentaphyllum

A rapid and efficient method for the separation and purification of **ombuoside** from Gynostemma pentaphyllum involves microwave-assisted extraction coupled with high-speed counter-current chromatography (HSCCC).

- Microwave-Assisted Extraction: The dried and powdered plant material is subjected to microwave-assisted extraction using an optimized solvent system (e.g., ethanol-water mixtures) and conditions (microwave power, irradiation time, solid-to-liquid ratio).
- Crude Extract Preparation: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- High-Speed Counter-Current Chromatography (HSCCC): The crude extract is then subjected
  to HSCCC for purification. A suitable two-phase solvent system (e.g., n-hexane:ethyl
  acetate:ethanol:water) is selected based on the partition coefficient of Ombuoside.
- Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing pure
   Ombuoside.
- Structure Elucidation: The chemical structure of the isolated **Ombuoside** is confirmed using spectroscopic methods such as UV, FT-IR, ESI-MS, <sup>1</sup>H NMR, and <sup>13</sup>C NMR.

## **Conclusion and Future Directions**

**Ombuoside** is a promising flavonoid with a range of biological activities that warrant further investigation. While its antimicrobial, antioxidant, and neuroprotective properties have been qualitatively described, there is a clear need for more quantitative studies to determine its potency (e.g., MIC and IC50 values). Future research should focus on elucidating the precise molecular mechanisms underlying its effects, particularly in the context of neuroprotection and inflammation. In vivo studies are also essential to evaluate its efficacy, safety, and



pharmacokinetic profile, which will be crucial for its potential development as a therapeutic agent.

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